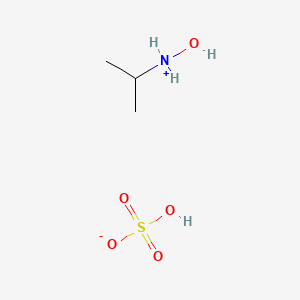
Isopropylhydroxylammonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropylhydroxylammonium hydrogen sulfate is a chemical compound with the molecular formula C3H11NO5S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfate group, which plays a crucial role in its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydroxylammonium hydrogen sulfate typically involves the reaction of isopropylhydroxylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Isopropylhydroxylamine} + \text{Sulfuric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the careful addition of sulfuric acid to isopropylhydroxylamine, followed by purification steps to obtain the pure compound. The use of advanced techniques such as distillation and crystallization ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isopropylhydroxylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include nitroso compounds and nitrates.
Reduction: The primary amine is a major product.
Substitution: Various substituted derivatives can be formed.
Scientific Research Applications
Isopropylhydroxylammonium hydrogen sulfate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which isopropylhydroxylammonium hydrogen sulfate exerts its effects involves its interaction with molecular targets and pathways. The sulfate group plays a key role in its reactivity, facilitating various biochemical and chemical processes. The compound can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Isopropylamine: Similar in structure but lacks the sulfate group.
Hydroxylamine: Shares the hydroxylamine moiety but differs in its overall structure.
Ammonium Sulfate: Contains the sulfate group but differs in its cationic component.
Uniqueness: Isopropylhydroxylammonium hydrogen sulfate is unique due to the presence of both the isopropylhydroxylamine and sulfate groups, which confer distinct chemical and physical properties. This combination makes it valuable in various applications, distinguishing it from other related compounds.
Properties
Molecular Formula |
C3H11NO5S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
hydrogen sulfate;hydroxy(propan-2-yl)azanium |
InChI |
InChI=1S/C3H9NO.H2O4S/c1-3(2)4-5;1-5(2,3)4/h3-5H,1-2H3;(H2,1,2,3,4) |
InChI Key |
HVAQWYJCJXMYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]O.OS(=O)(=O)[O-] |
Related CAS |
64611-86-5 63758-85-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)


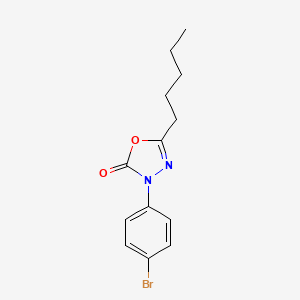
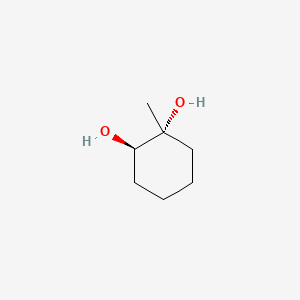
![(3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13826430.png)
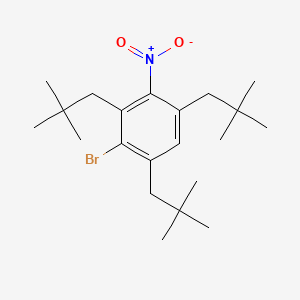
![(E)-1-[2,4-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13826437.png)
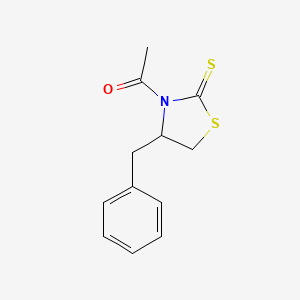
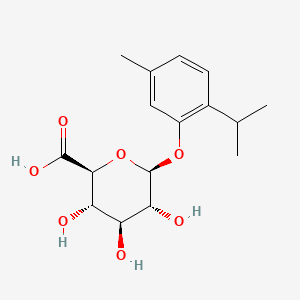
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13826449.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)
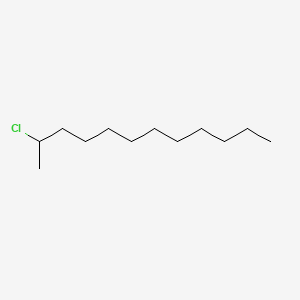
![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
